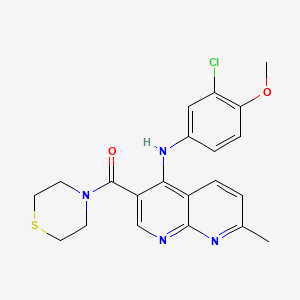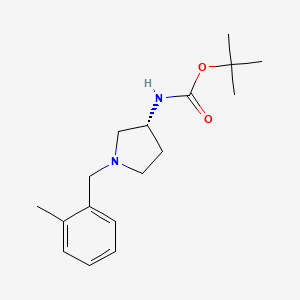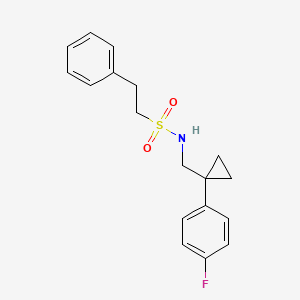
(E)-3-chloro-2-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-phenylprop-2-enamide is a chemical compound with the CAS Number: 1909358-78-6 . It has a molecular weight of 181.62 . The IUPAC name for this compound is (E)-3-chloro-2-phenylacrylamide .
Molecular Structure Analysis
The InChI code for 3-Chloro-2-phenylprop-2-enamide is1S/C9H8ClNO/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-6H,(H2,11,12)/b8-6+ . This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
3-Chloro-2-phenylprop-2-enamide is a powder . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Anti-Inflammatory Potential
Research shows that N-arylcinnamamide derivatives, which include 3-Chloro-2-phenylprop-2-enamide, have demonstrated significant anti-inflammatory potential. These compounds were found to attenuate lipopolysaccharide-induced NF-κB activation, showing a higher potency than cinnamic acid. Some of these derivatives also reduced the level of TNF-α, suggesting a different mode of action compared to prednisone, a reference drug (Hošek et al., 2019).
Vibrational Spectroscopy and Molecular Docking
A study focused on the vibrational spectroscopy and molecular docking of N-(4-chloro-2-oxo-1,2-dihydroquinolin-3-yl)-3-phenylprop-2-enamide, a derivative of 3-Chloro-2-phenylprop-2-enamide. This research investigated the nonlinear optical behavior and the chemical activity of the molecule, suggesting potential inhibitory activity against targets from Mycobacterium tuberculosis (Ulahannan et al., 2015).
Anticonvulsant Activity
Several cinnamamide derivatives, including 3-Chloro-2-phenylprop-2-enamide, were studied for their anticonvulsant activity. Crystallographic studies revealed certain structural features that correlate with anticonvulsant properties, indicating that the N-atom substituent plays a significant role in this activity (Żesławska et al., 2017).
Antimalarial Activity
Research into the antimalarial activity of N-Phenyl-Substituted Cinnamanilides, including 3-Chloro-2-phenylprop-2-enamide, showed that some of these compounds exhibit significant inhibitory effects against the chloroquine-sensitive strain of P. falciparum. This study highlighted the potential of these compounds as Plasmodium selective substances for future investigations (Kos et al., 2022).
Antimicrobial and ADMET-Related Properties
A set of novel ring-substituted N-arylcinnamanilides, which include 3-Chloro-2-phenylprop-2-enamide, demonstrated considerable antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. These compounds also showed favorable ADMET-related properties, indicating their potential as therapeutic agents (Kos et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-phenylprop-2-enamide is the transcription factor NF-κB . This protein complex plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Mode of Action
3-Chloro-2-phenylprop-2-enamide interacts with its target, NF-κB, resulting in significant attenuation of NF-κB activation . This interaction inhibits the transcription of NF-κB dependent genes, which are involved in inflammation and other immune responses .
Biochemical Pathways
The compound affects the NF-κB signaling pathway, which plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
The compound’s effectiveness suggests it has sufficient bioavailability to interact with its target, nf-κb .
Result of Action
The molecular and cellular effects of 3-Chloro-2-phenylprop-2-enamide’s action include the inhibition of NF-κB activation, leading to a decrease in the transcription of NF-κB dependent genes . This results in an overall anti-inflammatory effect, as these genes are involved in promoting inflammation .
Biochemical Analysis
Biochemical Properties
They offer multiple opportunities for the inclusion of nitrogen-based functionality into organic systems .
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to 3-Chloro-2-phenylprop-2-enamide, typically react via an SN1 or SN2 pathway, depending on their substitution pattern .
Properties
IUPAC Name |
(E)-3-chloro-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-6H,(H2,11,12)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLMCVXVVHYYHG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\Cl)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide](/img/structure/B2437186.png)
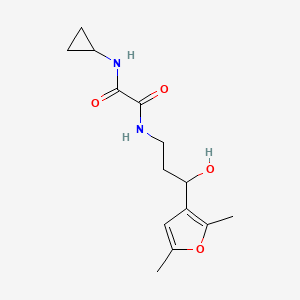
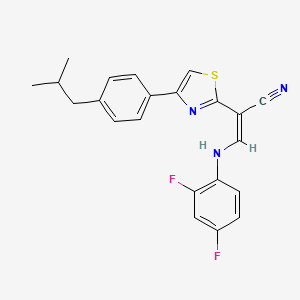



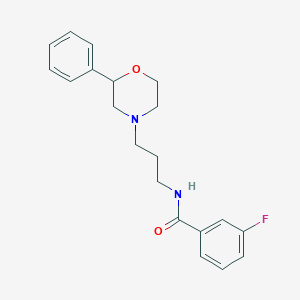
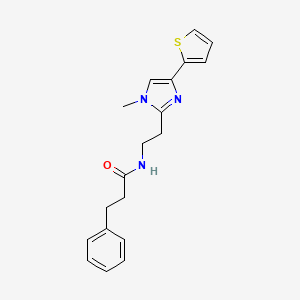

![(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B2437203.png)
![3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2437205.png)
